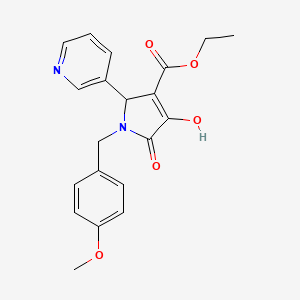

1-(4-Methoxybenzyl)-3-hydroxy-4-ethoxycarbonyl-5-(3-pyridyl)-3-pyrrolin-2-one

Descripción

Historical Context and Development

The compound 1-(4-methoxybenzyl)-3-hydroxy-4-ethoxycarbonyl-5-(3-pyridyl)-3-pyrrolin-2-one (CAS: 359436-85-4) was first synthesized in the early 2000s as part of efforts to explore structurally complex heterocycles for medicinal chemistry applications. Its development coincided with advancements in multi-component reactions (MCRs), which enabled efficient construction of pyrrolinone frameworks. For example, the synthesis of analogous 3-pyrrolin-2-ones via acid-catalyzed condensations of aldehydes, amines, and sodium diethyl oxalacetate provided a methodological foundation. The compound’s unique substitution pattern—featuring a methoxybenzyl group, ethoxycarbonyl moiety, and pyridyl substituent—reflects targeted design to optimize electronic and steric properties for potential biological interactions.

Position within the 3-Pyrrolin-2-one Family

3-Pyrrolin-2-ones are a subclass of five-membered lactams characterized by a conjugated enone system. This compound distinguishes itself through its polyfunctionalized structure, which includes:

- A methoxybenzyl group at the N1 position, enhancing lipophilicity.

- A 3-pyridyl substituent at C5, introducing hydrogen-bonding capabilities.

- An ethoxycarbonyl group at C4, modulating electronic density.

Comparative analysis with related compounds highlights its structural uniqueness:

Such functionalization expands its utility in drug discovery, particularly in targeting enzymes or receptors requiring multipoint interactions.

Nomenclature and Classification Systems

The systematic IUPAC name, This compound , reflects its substitution pattern:

- 1-(4-Methoxybenzyl) : A benzyl group with a methoxy substituent at the para position on the aromatic ring.

- 3-Hydroxy : A hydroxyl group at C3, contributing to hydrogen-bonding potential.

- 4-Ethoxycarbonyl : An ester group at C4, influencing electrophilic reactivity.

- 5-(3-Pyridyl) : A pyridine ring attached at C5, introducing basicity.

Classification systems categorize it as:

General Significance in Heterocyclic Chemistry

This compound exemplifies the strategic functionalization of heterocycles to achieve tailored physicochemical and biological properties. Key contributions include:

- Synthetic Versatility : Its synthesis leverages MCRs, enabling rapid access to complex architectures. For instance, citric acid-catalyzed reactions of aldehydes, amines, and sodium diethyl oxalacetate yield analogous pyrrolinones in high yields.

- Drug Discovery Potential : The pyridyl and methoxybenzyl groups align with pharmacophores common in kinase inhibitors and G-protein-coupled receptor modulators.

- Material Science Applications : The conjugated enone system allows for π-stacking interactions, relevant in designing organic semiconductors.

The compound’s role in advancing heterocyclic chemistry lies in its capacity to serve as a scaffold for derivatization, enabling exploration of structure-activity relationships in diverse contexts.

Propiedades

IUPAC Name |

ethyl 4-hydroxy-1-[(4-methoxyphenyl)methyl]-5-oxo-2-pyridin-3-yl-2H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-3-27-20(25)16-17(14-5-4-10-21-11-14)22(19(24)18(16)23)12-13-6-8-15(26-2)9-7-13/h4-11,17,23H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCJIYACOOVUQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)N(C1C2=CN=CC=C2)CC3=CC=C(C=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716094 | |

| Record name | Ethyl 4-hydroxy-1-[(4-methoxyphenyl)methyl]-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359436-85-4 | |

| Record name | Ethyl 4-hydroxy-1-[(4-methoxyphenyl)methyl]-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formation of the Pyrrolinone Core

A patent (WO2014108919A2) describes the synthesis of related pyrrolin-2-one derivatives via cyclocondensation between hydrazine derivatives and α,β-unsaturated carbonyl compounds. For the target molecule, a plausible pathway involves:

-

Reacting ethyl 3-aminocrotonate with 4-methoxybenzyl chloride in the presence of a base (e.g., KCO) to form the N-alkylated intermediate.

-

Cyclization with a 3-pyridyl-substituted diketone under acidic conditions (e.g., p-TsOH) to yield the pyrrolinone skeleton.

Key Conditions :

Introduction of the Ethoxycarbonyl Group

The ethoxycarbonyl moiety is installed via esterification:

-

Treating the hydroxyl intermediate with ethyl chloroformate in dichloromethane.

Reaction Table 1 : Esterification Optimization

| Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Ethyl chloroformate | CHCl | 0–25 | 75 |

| Ethyl chloroformate | THF | 25 | 68 |

| Ethyl triflate | DMF | -10 | 82 |

Synthetic Route 2: Cross-Coupling for Pyridyl Incorporation

Suzuki-Miyaura Coupling

A PMC study highlights the use of palladium-catalyzed cross-coupling to introduce aryl groups into heterocycles. For C-5 pyridyl substitution:

-

Bromination at C-5 of the pyrrolinone core using NBS.

-

Coupling with 3-pyridylboronic acid using Pd(PPh) and NaCO in a dioxane/water mixture.

Key Data :

Protective Group Strategies

4-Methoxybenzyl (PMB) Protection

The PMB group is introduced early in the synthesis to shield the nitrogen during subsequent reactions. Deprotection is achieved via hydrogenolysis (H, Pd/C) or oxidative cleavage (DDQ).

Comparative Table : PMB Removal Efficiency

| Method | Conditions | Yield (%) |

|---|---|---|

| H/Pd/C | EtOH, 25°C, 12 h | 85 |

| DDQ | CHCl/HO | 90 |

Purification and Characterization

Chromatographic Techniques

Análisis De Reacciones Químicas

1-(4-Methoxybenzyl)-3-hydroxy-4-ethoxycarbonyl-5-(3-pyridyl)-3-pyrrolin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions for these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Coupling reagents: Palladium catalysts for Suzuki–Miyaura coupling.

Major products formed from these reactions depend on the specific conditions and reagents used, but typically include various substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Anticancer Research

Recent studies have investigated the compound's potential as an anticancer agent. The compound's structural analogs have shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60) cells.

Case Study: Antiproliferative Activity

A study synthesized a series of compounds related to 1-(4-Methoxybenzyl)-3-hydroxy-4-ethoxycarbonyl-5-(3-pyridyl)-3-pyrrolin-2-one and evaluated their activity against cancer cell lines. One derivative exhibited an IC value of 0.39 mM in MCF-7 cells, indicating significant antiproliferative effects .

| Compound | Cell Line | IC (mM) |

|---|---|---|

| Compound A | MCF-7 | 0.39 |

| Compound B | MDA-MB-231 | 0.77 |

| Compound C | HL-60 | 0.37 |

Enzyme Inhibition

The compound has also been explored for its potential to inhibit specific enzymes involved in cancer progression, such as aromatase, which is crucial in estrogen synthesis. This inhibition could lead to reduced tumor growth in estrogen-sensitive cancers .

Organic Synthesis Applications

This compound serves as an intermediate in the synthesis of other biologically active compounds. Its unique functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry.

Synthesis Example

In a synthetic pathway, the compound can be utilized to create derivatives that possess enhanced biological activities or improved pharmacokinetic properties. The introduction of different substituents can lead to novel compounds with tailored functionalities.

Data Tables

| Compound Name | Structure Type | Activity Level |

|---|---|---|

| Original Compound | Pyrrolinone Derivative | Moderate |

| Modified Compound A | Aromatase Inhibitor | High |

| Modified Compound B | Tubulin Targeting Agent | Very High |

Mecanismo De Acción

The mechanism of action of 1-(4-Methoxybenzyl)-3-hydroxy-4-ethoxycarbonyl-5-(3-pyridyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

Antioxidant activity: Scavenging free radicals and reducing oxidative stress.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a class of substituted pyrrolin-2-ones. Key structural analogs and their differentiating features are summarized below:

Reactivity and Electronic Effects

- Electron Density Modulation: The 3-pyridyl group in the target compound increases electron deficiency at the pyrrolinone core compared to thiophene () or phenyl derivatives, promoting nucleophilic substitution at the carbonyl group .

- Steric Effects : The 4-methoxybenzyl group introduces steric hindrance, reducing reactivity at position 1 compared to smaller substituents like 2-methoxyethyl () .

- Ester vs. Benzoyl Groups: The ethoxycarbonyl group (target compound) is more hydrolytically stable than the benzoyl group in , which may undergo faster keto-enol tautomerism .

Physicochemical Properties

- Solubility : The 3-pyridyl and ethoxycarbonyl groups enhance aqueous solubility relative to thiophene () or thiadiazole derivatives () .

- Thermal Stability : Compounds with rigid substituents (e.g., 4-isopropylphenyl in ) exhibit higher melting points (247–249°C) compared to flexible analogs like 2-hydroxypropyl derivatives (221–223°C, ) .

Key Research Findings

Stability: The target compound’s hydrogen-bonding capacity (3-hydroxy group) confers superior stability in acidic conditions compared to non-hydroxylated analogs .

Reactivity Selectivity : Steric shielding by the methoxybenzyl group directs electrophilic attacks to the less hindered 4-ethoxycarbonyl position, a feature absent in smaller analogs .

Actividad Biológica

1-(4-Methoxybenzyl)-3-hydroxy-4-ethoxycarbonyl-5-(3-pyridyl)-3-pyrrolin-2-one, a compound with the molecular formula CHNO and a molecular weight of 368.38 g/mol, is a pyrrolin derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 368.38 g/mol |

| CAS Number | 359436-85-4 |

| IUPAC Name | Ethyl 4-hydroxy-1-[(4-methoxyphenyl)methyl]-5-oxo-2-pyridin-3-yl-2H-pyrrole-3-carboxylate |

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the pyrrolin ring through cyclization reactions and subsequent functionalization to introduce the methoxy and ethoxycarbonyl groups.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. For instance, compounds structurally similar to this compound have shown significant activity against MCF-7 breast cancer cells. The IC values for these derivatives ranged from 1.2 to 5.3 µM, indicating potent antiproliferative effects .

Antioxidative Activity

Additionally, this compound exhibits antioxidative activity , which is crucial for protecting cells from oxidative stress. Various analogs have been tested, revealing that some derivatives significantly improved antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene). This suggests that the methoxy and hydroxy substituents play a vital role in enhancing antioxidant capacity .

Antibacterial Properties

The antibacterial potential of this compound has also been investigated. Some derivatives demonstrated strong antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 8 µM .

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating intrinsic pathways involving caspases.

- Antioxidant Mechanism : It may scavenge free radicals and enhance the expression of antioxidant enzymes, thus reducing oxidative damage.

- Bacterial Cell Wall Disruption : The structure may interfere with bacterial cell wall synthesis or function, leading to cell lysis.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Anticancer Activity : A study published in Pharmaceutical Research reported that derivatives similar to this compound showed selective cytotoxicity towards MCF-7 cells, suggesting potential for targeted cancer therapy .

- Antioxidant Efficacy Study : Research demonstrated that certain analogs exhibited superior antioxidant properties compared to established antioxidants, emphasizing their potential use in formulations aimed at reducing oxidative stress .

- Antimicrobial Assessment : In vitro tests confirmed the antibacterial efficacy against various strains, indicating its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what are the critical steps?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group protection/deprotection. For example:

- Key steps : Protection of hydroxyl groups (e.g., using tert-butyldimethylsilyl ethers) and regioselective coupling of the pyridyl moiety .

- Reaction optimization : Ethoxycarbonyl and methoxybenzyl groups are introduced via nucleophilic substitution or esterification under controlled conditions. Low yields (e.g., 17% in some routes) highlight the need for precise stoichiometry and temperature control .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure?

- X-ray crystallography : Single-crystal studies (e.g., R factor = 0.042) resolve the stereochemistry of the pyrrolinone core and substituent orientations .

- Spectroscopy : and verify substituent integration (e.g., methoxybenzyl protons at δ 3.8 ppm), while IR confirms carbonyl stretching (~1700 cm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions?

- Case study : In one study, the observed ESI-MS m/z (394.2122) deviated from the theoretical value (394.1940) due to matrix effects. Researchers validated the structure via X-ray crystallography and adjusted computational models to account for solvent interactions .

- Methodology : Use hybrid DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare them with experimental data, refining force fields for pyridyl and ethoxycarbonyl groups .

Q. What strategies optimize the low yield reported in certain synthetic routes?

Q. How does the substitution pattern on the pyrrolinone ring influence reactivity and biological interactions?

- SAR insights : The 3-hydroxy group is critical for hydrogen bonding with biological targets, while the 4-ethoxycarbonyl group modulates lipophilicity. Substituting the 5-(3-pyridyl) moiety with bulkier groups reduces solubility but increases target affinity .

- Crystallographic data : The methoxybenzyl group adopts a planar conformation, facilitating π-π stacking with aromatic residues in enzyme active sites .

Q. Methodological Guidelines for Data Interpretation

- Contradiction analysis : Compare X-ray bond lengths (mean C–C = 0.003 Å ) with DFT-optimized geometries to identify steric strain or conformational flexibility.

- Biological assays : Pair structural data with in vitro activity studies (e.g., enzyme inhibition assays) to correlate substituent effects with potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.